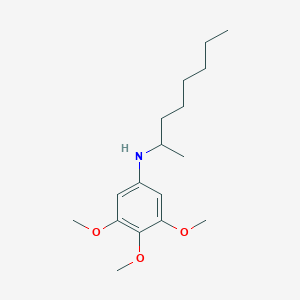

3,4,5-Trimethoxy-N-(octan-2-YL)aniline

Description

Structure

3D Structure

Properties

CAS No. |

646026-90-6 |

|---|---|

Molecular Formula |

C17H29NO3 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-octan-2-ylaniline |

InChI |

InChI=1S/C17H29NO3/c1-6-7-8-9-10-13(2)18-14-11-15(19-3)17(21-5)16(12-14)20-4/h11-13,18H,6-10H2,1-5H3 |

InChI Key |

APSUCCQDNAAIQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)NC1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate alkylating agent. One common method is the alkylation of 3,4,5-trimethoxyaniline with 2-octanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(octan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3,4,5-trimethoxy-N-(octan-2-YL)aniline exhibit significant anticancer properties. For instance, studies on related aniline derivatives have shown promising results against various cancer cell lines. A notable example is the investigation of N-aryl-1,3,4-oxadiazol-2-amines which demonstrated substantial growth inhibition in cancer cells such as SNB-19 and OVCAR-8 with percent growth inhibitions reaching up to 86.61% . The structural modifications in these compounds can lead to enhanced bioactivity and selectivity towards cancer cells.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Derivatives of similar structures have been tested against a range of bacterial strains and shown effective results, particularly against gram-positive bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Organic Synthesis

Reactivity and Functionalization

this compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions including alkylation and acylation. This compound can be utilized as a precursor for synthesizing more complex molecules through methodologies such as the Mannich reaction or via orthoester chemistry, which have been well-documented in literature .

Synthesis of Novel Compounds

The compound's ability to undergo electrophilic aromatic substitution makes it suitable for generating novel derivatives with tailored properties. For example, the introduction of different alkyl or aryl groups can modify the pharmacological profile of the resulting compounds, enhancing their therapeutic efficacy or reducing side effects.

Material Science

Polymer Chemistry

In material science, derivatives of this compound can be incorporated into polymer matrices to improve their mechanical properties or thermal stability. The incorporation of such compounds into polymers can lead to materials with enhanced performance characteristics suitable for applications in coatings and adhesives.

Sensor Development

Due to its electronic properties, this compound may also find applications in the development of chemical sensors. The ability to detect specific analytes through changes in conductivity or optical properties makes it a candidate for sensor technology.

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The table below compares 3,4,5-Trimethoxy-N-(octan-2-yl)aniline with analogs differing in aromatic substituents:

Key Findings :

- Electron-Donating vs. Withdrawing Groups : The trimethoxy substituents increase electron density on the aromatic ring, favoring reactions like nitration or sulfonation. In contrast, the 4-fluoro analog exhibits reduced reactivity due to electron withdrawal .

- Lipophilicity : The octan-2-yl chain in the target compound enhances lipid solubility compared to the benzyl amine in N-(3,4,5-Trimethoxybenzyl)aniline, which is more polar .

Alkyl Chain Modifications

The branched octan-2-yl chain distinguishes this compound from linear or cyclic analogs:

Biological Activity

3,4,5-Trimethoxy-N-(octan-2-yl)aniline is an organic compound characterized by its unique structure featuring three methoxy groups and a branched octan-2-yl substituent. This composition contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C_{15}H_{23}N_{1}O_{3}

- Molecular Weight : Approximately 295.423 g/mol

The presence of methoxy groups enhances the compound's solubility and bioavailability, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties. It is suggested that it binds to certain receptors or enzymes, modulating their activity and affecting cellular pathways related to cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it effective against various pathogens, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

A study focusing on the antiproliferative effects of related compounds indicated that derivatives with similar structural features to this compound demonstrated significant inhibition of cancer cell lines. For instance, compounds with methoxy groups showed IC50 values in the nanomolar range against breast cancer cells . The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest.

| Compound | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound 10n | 17 | MCF-7 (breast cancer) | Tubulin polymerization inhibition |

| Compound 11n | 31 | MCF-7 (breast cancer) | Tubulin polymerization inhibition |

Antimicrobial Effects

Research has also explored the antimicrobial potential of similar compounds. The methanolic extracts containing trimethoxy aniline derivatives were tested against various bacterial strains, showing notable effectiveness against MRSA. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

- Anticancer Evaluation : In vitro studies demonstrated that compounds structurally related to this compound inhibited the proliferation of cancer cells by inducing apoptosis and disrupting mitotic processes. Immunofluorescence assays confirmed significant impacts on cell cycle phases .

- Antimicrobial Testing : A study examined the effectiveness of methanol extracts from plants containing similar aniline derivatives against MRSA. The extracts showed promising results in inhibiting bacterial growth, indicating potential therapeutic applications for treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.